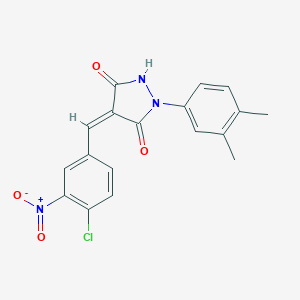![molecular formula C26H31NO6 B301958 [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301958.png)
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as EPAC, is a novel chemical compound that has gained significant attention in scientific research due to its unique properties. EPAC is a synthetic derivative of acridine, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. EPAC has been found to exhibit promising results in various scientific applications, including drug discovery, cancer research, and neuroscience.
Mécanisme D'action
The mechanism of action of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of Hsp90, a protein that is involved in the folding and stabilization of various proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments, including its potency and specificity. This compound has been shown to have potent anti-cancer activity at low concentrations, making it a promising candidate for the development of new cancer therapies. This compound is also highly specific, targeting specific enzymes and proteins involved in cancer cell growth and survival. However, this compound has some limitations for lab experiments, including its complex synthesis method and potential toxicity.
Orientations Futures
There are several future directions for the study of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. One potential direction is the development of new cancer therapies based on this compound. This compound has been shown to have potent anti-cancer activity, and further research is needed to determine its efficacy in vivo. Another potential direction is the study of this compound in neurodegenerative diseases. This compound has been found to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid involves a series of chemical reactions, starting with the condensation of 3-ethoxy-4-propoxyaniline and phthalic anhydride to form 9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridine-10-carboxylic acid. This intermediate product is then esterified with acetic anhydride to produce the final product, this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to exhibit promising results in various scientific applications. One of the most significant applications of this compound is in drug discovery. This compound has been shown to have potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies. This compound has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C26H31NO6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2-[9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C26H31NO6/c1-3-13-33-21-12-11-16(14-22(21)32-4-2)24-25-17(7-5-9-19(25)28)27(15-23(30)31)18-8-6-10-20(29)26(18)24/h11-12,14,24H,3-10,13,15H2,1-2H3,(H,30,31) |
Clé InChI |
KDNBLAJHXPVQSF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)